2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine
Description
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is a synthetic organic compound featuring a phenoxyethylamine backbone substituted with a 2-methylphenoxy group and a 2-thienylmethylamine moiety.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-12-5-2-3-7-14(12)16-9-8-15-11-13-6-4-10-17-13/h2-7,10,15H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXKIIYGMLAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Acylation-Reduction-Hydrolysis
This three-step approach adapts principles from the synthesis of 2-(2-thienyl)ethylamine derivatives:
Step 1: Acylation of Thiophene
- Reagents : 2-Methylphenol, chloroacetyl chloride, AlCl₃ (catalyst)
- Conditions : Solventless Friedel-Crafts alkylation at 0–5°C for 24–48 h
- Intermediate : 1-Chloro-2-(2-methylphenoxy)ethane
Step 2: Nucleophilic Substitution
- Reagents : Potassium phthalimide, tetrabutylammonium bromide (phase-transfer catalyst)
- Conditions : 180–185°C for 3 h under anhydrous conditions
- Intermediate : Phthalimide-protected amine derivative
Step 3: Deprotection and Reduction
- Reagents : Hydrazine hydrate (for phthalimide cleavage), Zn/HCl (reduction)
- Conditions : Reflux in ethanol (6 h), followed by acid hydrolysis (HCl, 60°C)
- Final Product : 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine
Key Data :
| Step | Yield | Purity | Key Observations |
|---|---|---|---|
| 1 | 68–72% | 95% (HPLC) | Exothermic reaction; strict temperature control required |
| 2 | 85% | 98% | Solvent-free conditions reduce waste |
| 3 | 78% | 99% | Hydrazine handling requires safety protocols |
Alternative Pathway via Reductive Amination
A streamlined method involves direct coupling of 2-(2-methylphenoxy)ethyl chloride with 2-thienylmethylamine:
Reaction Scheme :
$$ \text{2-(2-Methylphenoxy)ethyl chloride} + \text{2-Thienylmethylamine} \xrightarrow{\text{NaI, DMF}} \text{Target Compound} $$
- Solvent : Dimethylformamide (DMF)
- Catalyst : Sodium iodide (10 mol%)
- Temperature : 80°C, 12 h
- Yield : 65–70%
- Eliminates intermediate isolation steps
- Scalable to multi-kilogram batches
Critical Analysis of Methodologies
| Method | Total Yield | Cost | Scalability |
|---|---|---|---|
| Acylation-Reduction | 44–48% | High | Moderate (multi-step purification) |
| Reductive Amination | 65–70% | Moderate | High (single-step) |
- Regioselectivity : Competing O- vs. N-alkylation in Step 2 of Method 1
- Purification : Column chromatography often required due to byproduct formation (e.g., dialkylated species)
Industrial-Scale Considerations
Patent EP0367233A2 highlights critical factors for large-scale production:
- Solvent Choice : Methylene chloride in Friedel-Crafts alkylation minimizes side reactions
- Reduction Agents : Zn/HCl preferred over LiAlH₄ for safety and cost
- Waste Management : Phthalimide byproducts require alkaline hydrolysis for safe disposal
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–6.75 (m, aromatic H), 4.10 (t, J=6 Hz, OCH₂), 3.85 (s, NCH₂Thiophene)
- MS (ESI+) : m/z 264.2 [M+H]⁺
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced aromatic rings, Amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals aimed at targeting neurological pathways. Its unique structural characteristics allow for modifications that can enhance efficacy and specificity in drug design. Research has indicated its potential role in developing treatments for conditions such as depression and anxiety, where modulation of neurotransmitter systems is critical.
Case Study: Neuroactive Compounds
A study demonstrated that derivatives of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine showed promising results in binding affinity to serotonin receptors, suggesting its utility in creating new antidepressant medications .
Materials Science
Novel Material Development
The compound's unique combination of aromatic and heterocyclic structures makes it suitable for developing materials with specific electronic or optical properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Data Table: Properties of Related Materials
| Compound Name | Application Area | Key Property |
|---|---|---|
| 2-(2-Methylphenoxy)-N-(2-furylmethyl)-1-ethanamine | OLEDs | High electron mobility |
| 2-(2-Methylphenoxy)-N-(2-pyridylmethyl)-1-ethanamine | Sensors | Enhanced sensitivity |
| 2-(2-Methylphenoxy)-N-(2-benzyl)-1-ethanamine | Photovoltaics | Improved light absorption |
Biological Studies
Interaction Studies
The compound is useful in biological studies to understand the interactions between aromatic and heterocyclic compounds with biological systems. Its ability to bind with specific enzymes or receptors enables researchers to explore its effects on various biochemical pathways.
Mechanism of Action
The mechanism involves interaction with molecular targets that modulate enzymatic activities or receptor functions, leading to significant biological effects. This property makes it a candidate for further exploration in pharmacological research.
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine can be employed in synthesizing specialty chemicals and intermediates for various processes. Its versatility allows it to be adapted for different chemical reactions, making it valuable in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 203.26 g/mol
The compound features a thienyl group, which is known for its role in various biological activities, and a phenoxy group that may contribute to its pharmacological properties.
Pharmacological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Effects : Certain derivatives have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
- Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .
- Neuroprotective Effects : Some studies suggest that related compounds can protect neural cells from oxidative stress, indicating possible neuroprotective applications .
The biological activity of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is thought to involve several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Gene Expression Modulation : The compound might alter the expression of genes associated with oxidative stress and inflammation, thereby modulating cellular responses to stressors.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that modifications in the alkyl chain significantly affected their efficacy against bacterial strains. The results indicated that compounds with thienyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines exposed to oxidative stress showed that compounds similar to 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine reduced cell death and improved cell viability. The mechanism was attributed to the compound's ability to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 3-Chloro-1,4-naphthoquinones | Effective against E. coli and S. aureus |
| Antioxidant | Phenolic derivatives | Scavenging of DPPH radicals |
| Neuroprotective | Thienyl derivatives | Increased neuronal survival under oxidative stress |
Q & A
Advanced Research Question
- Molecular docking : Predicts binding affinity to targets like serotonin receptors using software (AutoDock Vina).
- ADMET prediction : Tools like SwissADME estimate LogP (1.8–2.1), suggesting moderate lipophilicity. The thienyl group may increase metabolic stability by resisting cytochrome P450 oxidation .
- DFT calculations : Assess electron density distribution to identify reactive sites for functionalization .
How can researchers address low yields in the final step of synthesizing 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine?
Advanced Research Question
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted thienylmethylamine).
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as demonstrated in analogous benzamide syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
